Bandgap Range: Zn₃N₂ Exhibits a Tunable Bandgap from 1.01 eV to 3.2 eV, Enabling Visible-NIR Applications Unattainable with GaN or AlN
Zn₃N₂ demonstrates a highly tunable bandgap spanning 1.01 eV to 3.2 eV, depending on synthesis technique, whereas GaN has a fixed direct bandgap of ~3.4 eV and AlN has an indirect bandgap of ~6.2 eV [1][2][3]. This tunability allows Zn₃N₂ to access the visible and near-infrared spectrum, a critical region for photovoltaics and sensing that the wider-bandgap GaN and AlN cannot effectively address.
| Evidence Dimension | Optical Bandgap (eV) |
|---|---|
| Target Compound Data | 1.01 eV (molten salt electrolysis); 1.73–1.79 eV (sputtered film); 3.2 eV (nanowires/polycrystalline film) |
| Comparator Or Baseline | GaN: ~3.4 eV (direct); AlN: ~6.2 eV (indirect) |
| Quantified Difference | Bandgap as low as 1.01 eV (vs. GaN 3.4 eV) enabling NIR absorption; tunable over >2 eV range |
| Conditions | Various synthesis methods: molten salt electrolysis, reactive sputtering, nitridation |
Why This Matters
Procurement for optoelectronic devices requiring visible/NIR light absorption or emission necessitates a semiconductor with a bandgap significantly lower than GaN or AlN; Zn₃N₂'s tunable gap provides this essential functionality.
- [1] Chemistry:Zinc nitride. HandWiki. View Source
- [2] M. Futsuhara, K. Yoshioka, O. Takai. Structural, electrical and optical properties of zinc nitride thin films prepared by reactive rf magnetron sputtering. Thin Solid Films 1998, 322, 274–281. View Source
- [3] M. Zervos, C. N. Costa, G. P. Dimitrakopulos, P. Komninou, J. Kioseoglou, E. Aperathitis. Zn₃N₂ nanowires: growth, properties and oxidation. Nanotechnology 2009, 20, 285602. View Source
